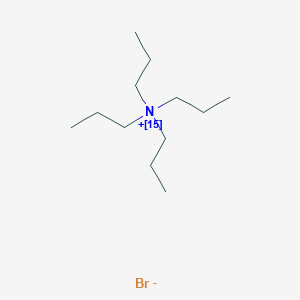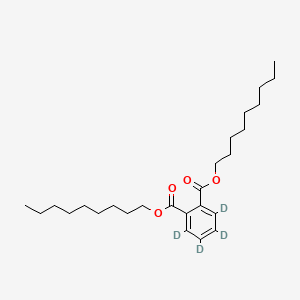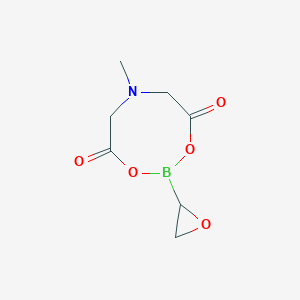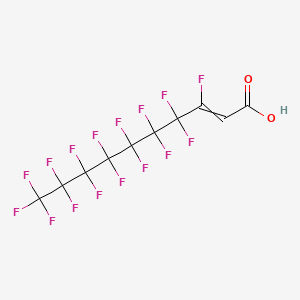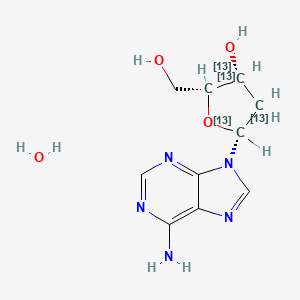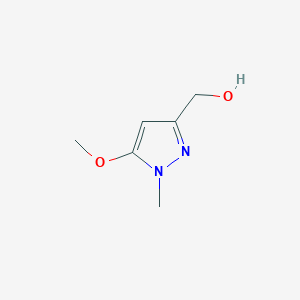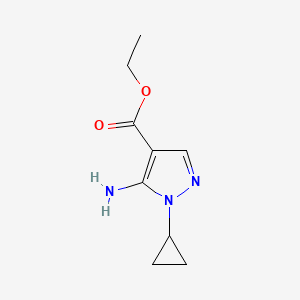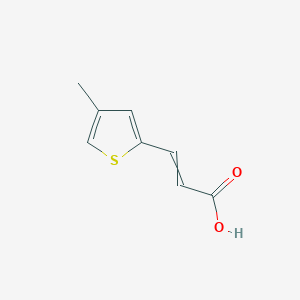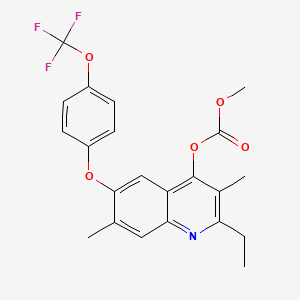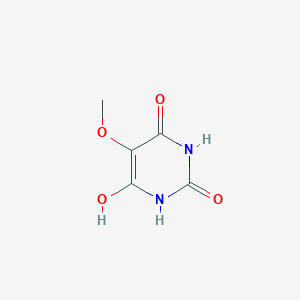
5-Methoxypyrimidine-2,4,6-triol
Vue d'ensemble
Description
5-Methoxypyrimidine-2,4,6-triol, also known as 5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione, is a chemical compound with the molecular formula C5H6N2O4 . It has a molecular weight of 158.11 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Methoxypyrimidine-2,4,6-triol is represented by the linear formula C5H6N2O4 . The InChI code is 1S/C5H6N2O4/c1-11-2-3(8)6-5(10)7-4(2)9/h1H3,(H3,6,7,8,9,10) .Physical And Chemical Properties Analysis
5-Methoxypyrimidine-2,4,6-triol has a molecular weight of 158.11 g/mol . Its density is predicted to be 1.47±0.1 g/cm3 . Other physical and chemical properties such as boiling point and melting point are not mentioned in the search results.Applications De Recherche Scientifique
Medicinal Chemistry Applications
Synthesis of Medicinally Important Compounds
A study by Hatzade et al. (2020) focused on the synthesis of new pyrimidine-2,4,6-triones analogs and their derivatives for potential biological applications. These compounds were evaluated for their antioxidant, antimicrobial activities, and their ability to cross the blood-brain barrier. The study also predicted their cytochrome P450 enzyme activity, highlighting their significance in drug development and therapeutic applications Hatzade et al., 2020.
Antiviral Activity
Another study explored the synthesis and evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines. These compounds demonstrated significant inhibitory activity against retroviruses, highlighting their potential as antiviral agents Hocková et al., 2003.
Environmental Science Applications
- Treatment of Wastewater Containing Anticancer Drugs: Zhang et al. (2016) investigated the electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine, demonstrating an efficient method for removing contaminants and enhancing biodegradability. This study underscores the environmental applications of methoxypyrimidine derivatives in treating pharmaceutical wastewater Zhang et al., 2016.
Material Science Applications
- Corrosion Inhibition: Verma et al. (2018) studied the adsorption characteristics of green 5-arylaminomethylene pyrimidine-2,4,6-triones on mild steel surfaces in acidic media. Their findings highlight the potential of these compounds as corrosion inhibitors, with implications for material preservation and longevity Verma et al., 2018.
Safety And Hazards
The safety information for 5-Methoxypyrimidine-2,4,6-triol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
6-hydroxy-5-methoxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c1-11-2-3(8)6-5(10)7-4(2)9/h1H3,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKVVWXNTCPMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=O)NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyrimidine-2,4,6-triol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


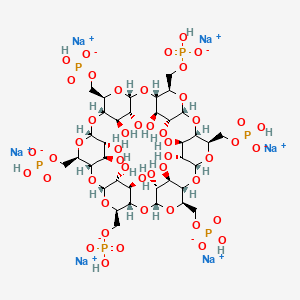
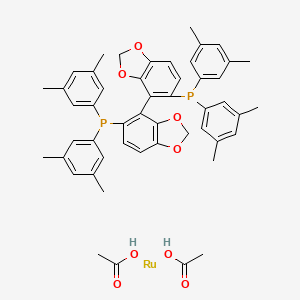
![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)
